![molecular formula C14H17ClN4O2S2 B2833777 N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide CAS No. 338422-04-1](/img/structure/B2833777.png)
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide is an intriguing chemical compound notable for its potential applications across various scientific fields. Characterized by its distinctive triazole ring, allylsulfanyl group, and chlorobenzenesulfonamide moiety, this compound presents opportunities for exploration in medicinal chemistry, biological studies, and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide typically involves multistep organic synthesis processes:
Formation of the 1,2,4-Triazole Core: : The initial step often includes the formation of the 1,2,4-triazole ring via cyclization reactions, utilizing hydrazine derivatives and appropriate carbonyl compounds under controlled temperature and pressure.
Introduction of Allylsulfanyl and Ethyl Groups: : Subsequent functionalization introduces the allylsulfanyl group through nucleophilic substitution, often using allyl halides and sulfur sources in the presence of catalysts. The ethyl group can be introduced via alkylation processes.
Sulfonation and Benzene Derivative Attachment: : The sulfonamide group attachment involves the reaction of amines with chlorobenzenesulfonyl chloride, usually under basic conditions to promote the formation of the sulfonamide bond.
Industrial Production Methods
Industrial-scale production leverages these synthetic routes with optimizations for yield and purity, often incorporating continuous flow processes and advanced separation techniques to streamline production. Key aspects include reaction condition optimization, catalyst selection, and efficient solvent usage.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, particularly at the sulfur atom in the allylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction processes may target the chlorobenzenesulfonamide moiety, potentially leading to dechlorination or reduction of the sulfonamide to amines.
Substitution: : Nucleophilic or electrophilic substitution reactions can modify the triazole or benzene rings, introducing various functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperoxybenzoic acid for oxidation reactions.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride for reduction reactions.
Substitution Reagents: : Halides, organometallic reagents for substitution.
Major Products
Sulfoxides/Sulfones: : Resulting from oxidation.
Amines: : Products of reduction processes.
Functionalized Derivatives: : From substitution reactions enhancing the compound’s chemical diversity.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: : Utilized in the synthesis of more complex molecules.
Catalysis: : Serving as ligands or catalysts in various organic reactions.
Biology
Enzyme Inhibition: : Investigated for its potential to inhibit specific enzymes, offering routes to novel biochemical pathways.
Medicine
Pharmacophores: : Potential scaffold for developing drugs targeting particular diseases, including antimicrobial and anticancer agents.
Industry
Material Science: : Explorations into its role in developing new materials with unique properties.
Mécanisme D'action
The compound operates via interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action can involve binding to the active site of enzymes, inhibiting their activity, or interacting with cellular receptors to modulate biological pathways. This multi-faceted approach can influence various physiological and biochemical processes.
Comparaison Avec Des Composés Similaires
Comparing N-{[5-(allylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide with similar compounds highlights its unique structural attributes and functional groups.
Similar Compounds
N-{[5-(methylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Differing primarily in the allylsulfanyl vs. methylthio groups.
N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide: : Variance in the ethyl vs. methyl group.
Uniqueness
Allylsulfanyl Group: : Introduces unique reactivity patterns.
Ethyl Group: : Contributes to specific pharmacokinetic properties.
Combined Functional Groups: : Enhances versatility in various applications.
Propriétés
IUPAC Name |
4-chloro-N-[(4-ethyl-5-prop-2-enylsulfanyl-1,2,4-triazol-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S2/c1-3-9-22-14-18-17-13(19(14)4-2)10-16-23(20,21)12-7-5-11(15)6-8-12/h3,5-8,16H,1,4,9-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJPCURXOBNGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC=C)CNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
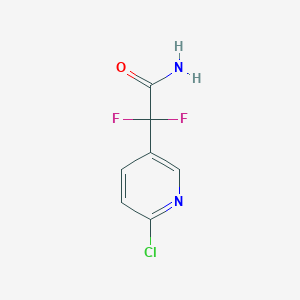

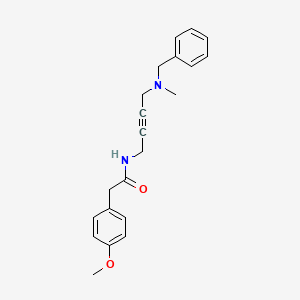
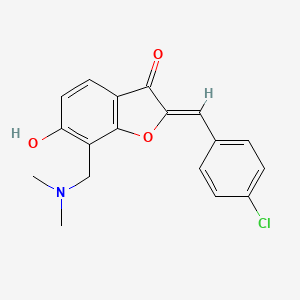
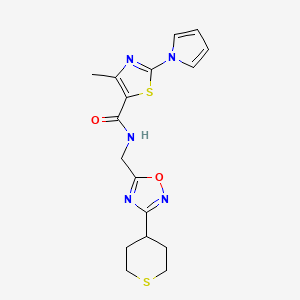
![5-amino-2-(1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)-5-oxopentanoic acid](/img/structure/B2833705.png)
![N6-(2,4-dimethoxyphenyl)-N4-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2833706.png)
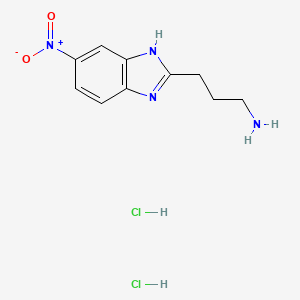
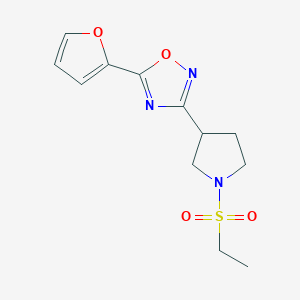
![2-({3-[2-(4-methoxybenzenesulfonamido)ethyl]-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2833711.png)
![2-BROMO-N-[(3-METHOXYTHIOLAN-3-YL)METHYL]BENZAMIDE](/img/structure/B2833712.png)

![2-Chloro-N-[[(3S,4R)-4-hydroxy-8-oxaspiro[4.5]decan-3-yl]methyl]propanamide](/img/structure/B2833715.png)
![3-((4-bromophenyl)sulfonyl)-N-(3-ethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2833717.png)
